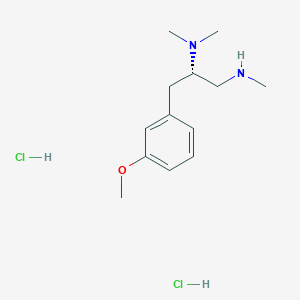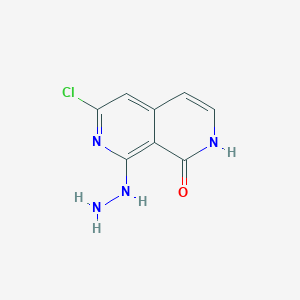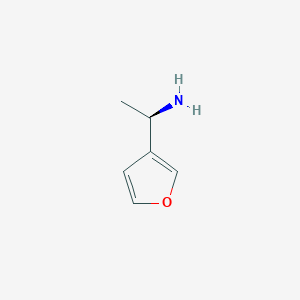
(1R)-1-(3-Furyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Furyl)ethylamine is an organic compound that features a furan ring attached to an ethylamine group The compound is chiral, with the (1R) configuration indicating the specific spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Furyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and ethylamine.
Reaction Conditions: The reaction may involve reductive amination, where furfural is reacted with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-1-(3-Furyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Furan derivatives with various functional groups.
Reduction Products: Saturated amines.
Substitution Products: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(1R)-1-(3-Furyl)ethylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Furyl)ethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its biological activity, such as neurotransmitter pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
(1R)-1-(3-Furyl)ethylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (1S)-1-(3-Furyl)ethylamine, 2-(3-Furyl)ethylamine, and 3-(2-Furyl)propylamine.
Uniqueness: The (1R) configuration and specific positioning of the furan ring contribute to its distinct chemical and biological properties.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers.
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
(1R)-1-(furan-3-yl)ethanamine |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m1/s1 |
Clé InChI |
SBVKKZRVKMOURL-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=COC=C1)N |
SMILES canonique |
CC(C1=COC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)

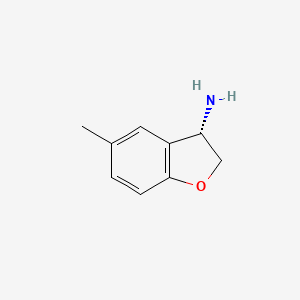

![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
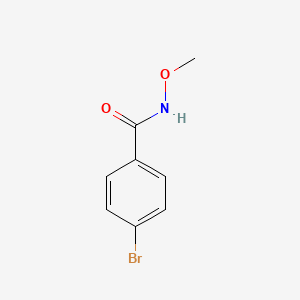
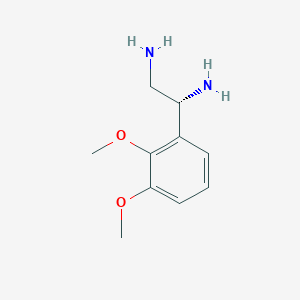

![Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride](/img/structure/B13043792.png)
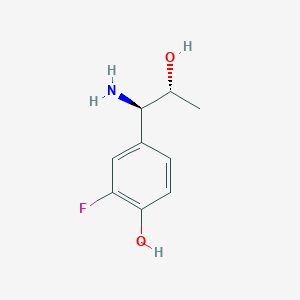
![Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate](/img/structure/B13043800.png)

